molecular formula C16H15ClN2O2S B6107213 methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B6107213
M. Wt: 334.8 g/mol
InChI Key: NBQMEXFWHNEPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is a member of the benzoate ester family and is commonly referred to as MCCB. MCCB has been studied for its anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of MCCB is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. MCCB has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
MCCB has been shown to have anti-inflammatory and analgesic effects in animal models. The compound has also been shown to inhibit the growth of several cancer cell lines in vitro. However, the biochemical and physiological effects of MCCB in humans are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using MCCB in lab experiments is its potential therapeutic properties. The compound has shown anti-inflammatory, analgesic, and anticancer effects in animal models and in vitro studies. However, one limitation of using MCCB in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for MCCB research. One area of research could focus on the development of more efficient synthesis methods for MCCB. Another area of research could focus on the optimization of MCCB's therapeutic properties through structural modifications. Additionally, future research could focus on the evaluation of MCCB's safety and efficacy in humans.

Synthesis Methods

MCCB can be synthesized through a multi-step process starting from 3-chloro-4-methyl aniline. The first step involves the reaction of 3-chloro-4-methyl aniline with carbon disulfide to form 3-chloro-4-methyl phenyl isothiocyanate. The isothiocyanate is then reacted with methyl 2-aminobenzoate to form MCCB.

Scientific Research Applications

MCCB has been studied extensively for its potential therapeutic properties. The compound has shown anti-inflammatory and analgesic effects in animal models. MCCB has also been studied for its anticancer properties. In vitro studies have shown that MCCB inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

methyl 2-[(3-chloro-4-methylphenyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-7-8-11(9-13(10)17)18-16(22)19-14-6-4-3-5-12(14)15(20)21-2/h3-9H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQMEXFWHNEPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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